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Introduction

Inavolisib (also known as GDC-0077) is an investigational, orally available, potent, and highly
selective small-molecule inhibitor of the phosphatidylinositol 3-kinase alpha (PI13Ka) isoform.[1]
[2][3] What sets inavolisib apart is its dual mechanism of action: not only does it inhibit the
catalytic activity of PI3Ka, but it also specifically triggers the degradation of the mutant p110a
protein, the catalytic subunit of PI3Ka encoded by the PIK3CA gene.[2][4] This targeted
degradation leads to a more sustained and profound inhibition of the PISK/AKT/mTOR
signaling pathway, which is a critical driver of cell growth, proliferation, and survival in many
cancers, particularly those harboring PIK3CA mutations.[1][5][6]

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK)
and pharmacodynamics (PD) of inavolisib, drawing from preclinical studies. It is intended to be
a valuable resource for researchers and professionals involved in oncology drug development.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of inavolisib have been
characterized in a range of preclinical in vitro and in vivo studies, which have informed the
prediction of its human pharmacokinetic profile.[2][7]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b607613?utm_src=pdf-interest
https://www.benchchem.com/product/b607613?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-inavolisib
https://pubmed.ncbi.nlm.nih.gov/39387185/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=9636
https://www.benchchem.com/product/b607613?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39387185/
https://www.researchgate.net/publication/365932194_Discovery_of_GDC-0077_Inavolisib_a_Highly_Selective_Inhibitor_and_Degrader_of_Mutant_PI3Ka
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-inavolisib
https://synapse.patsnap.com/article/what-is-inavolisib-used-for
https://www.researchgate.net/publication/385421550_Inavolisib-Based_Therapy_in_PIK3CA-Mutated_Advanced_Breast_Cancer
https://www.benchchem.com/product/b607613?utm_src=pdf-body
https://www.benchchem.com/product/b607613?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39387185/
https://www.tandfonline.com/doi/abs/10.1080/00498254.2024.2415103
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Preclinical Pharmacokinetics

Inavolisib has demonstrated favorable pharmacokinetic properties in several preclinical
species. The systemic clearance was observed to be low in mice, monkeys, and dogs, but high
in rats.[2][7] Oral bioavailability was found to be moderate to high, ranging from 57.5% to 100%
across the tested species.[2][7]

Parameter Mouse Rat Dog Monkey Reference
Systemic )

Low High Low Low [21[7]
Clearance
Oral 57.5% - 57.5% - 57.5% - 57.5% - 2171
Bioavailability =~ 100% 100% 100% 100%

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Inavolisib Across Species.

Human Pharmacokinetics

Based on preclinical data and early-phase clinical trials, the human pharmacokinetic profile of
inavolisib has been predicted and observed. The drug exhibits approximately two-fold
accumulation and reaches a steady state by Day 5 of administration.[1]

Parameter Value Reference
Bioavailability 76% [8]
Median Time to Maximum

) 3 hours [8]
Plasma Concentration (Tmax)
Apparent Volume of

o 155 L [9][10]

Distribution
Plasma Protein Binding 37% [819]
Elimination Half-life 15 hours [8][9]
Total Clearance 8.8 L/h [9]

Table 2: Summary of Human Pharmacokinetic Parameters of Inavolisib.
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In Vitro Properties

In vitro studies have provided further insight into the absorption and metabolism of inavolisib.

Parameter Value/Observation Reference

Permeability (MDCK cells) 1.9 x 10~% cm/s (moderate) [21[7]

P-glycoprotein (P-gp) and
Efflux Transporter Substrate Breast Cancer Resistance [2][7]
Protein (BCRP)

Metabolic Stability Stable in human and o]

(Hepatocytes) preclinical species

Primary Metabolism Hydrolysis 9]
Minimally metabolized by

CYP Involvement 9]
CYP3A

Table 3: Summary of In Vitro Properties of Inavolisib.

Pharmacodynamics

Inavolisib's pharmacodynamic effects are a direct consequence of its mechanism of action,
leading to the inhibition of the PI3BK/AKT/mTOR pathway and subsequent anti-tumor activity in
PIK3CA-mutated cancer models.[11]

Target Engagement and Pathway Inhibition

Inavolisib potently and selectively inhibits PI3Ka. In biochemical assays, it was found to be
over 300-fold more selective for the a isoform over the 3, 8, and y isoforms.[12][13] This high
selectivity is thought to contribute to a more manageable safety profile by sparing other PI3K
isoforms that are important for normal physiological functions.[11][12]

The inhibition of PI3Ka by inavolisib prevents the phosphorylation of phosphatidylinositol-4,5-
bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This, in turn,
prevents the recruitment and activation of downstream effectors, most notably the
serine/threonine kinase AKT.[1] The reduced activation of AKT leads to the downstream
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inhibition of the mTOR signaling pathway, which is crucial for protein synthesis and cell
proliferation.[1] Inavolisib has been shown to inhibit the phosphorylation of AKT in vivo.[8]

In Vivo Anti-Tumor Efficacy

Inavolisib has demonstrated robust anti-tumor efficacy in preclinical xenograft models of
PIK3CA-mutated, estrogen receptor-positive breast cancer.[8][10][11] The combination of
inavolisib with other targeted agents, such as the CDK4/6 inhibitor palbociclib and the
estrogen receptor antagonist fulvestrant, has been shown to result in increased tumor growth
inhibition compared to each agent alone or in doublet combinations.[10][11]

Model Effect Reference

PIK3CA-mutant KPL-4 breast

Efficacious [21[7]

cancer xenograft
PIK3CA-mutated, estrogen
receptor-positive breast cancer  Reduced tumor growth [8][10][11]
xenograft
PIK3CA-mutated xenograft

) o Increased tumor growth
(with palbociclib and [10][11]

inhibition
fulvestrant)

Table 4. Summary of Inavolisib's In Vivo Anti-Tumor Efficacy.

Signaling Pathway and Experimental Workflow
PIBK/IAKT/mTOR Signaling Pathway

The following diagram illustrates the PIBK/AKT/mTOR signaling pathway and the point of
intervention by inavolisib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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